2-(2-Methoxyphenoxy)-2-butenedioic acid
Description
2-(2-Methoxyphenoxy)-2-butenedioic acid is a derivative of 2-butenedioic acid (fumaric acid or maleic acid, depending on stereochemistry) with a 2-methoxyphenoxy substituent. The parent compound, 2-butenedioic acid, exists in two geometric isomers: the (E)-isomer (fumaric acid) and the (Z)-isomer (maleic acid), both of which are dicarboxylic acids with industrial and biological significance . The addition of the 2-methoxyphenoxy group introduces an ether-linked aromatic moiety, altering the compound's physicochemical properties.
Properties
Molecular Formula |
C11H10O6 |
|---|---|
Molecular Weight |
238.19 g/mol |
IUPAC Name |
(E)-2-(2-methoxyphenoxy)but-2-enedioic acid |
InChI |
InChI=1S/C11H10O6/c1-16-7-4-2-3-5-8(7)17-9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15)/b9-6+ |
InChI Key |
ICINKPCFYJQJJL-RMKNXTFCSA-N |
SMILES |
COC1=CC=CC=C1OC(=CC(=O)O)C(=O)O |
Isomeric SMILES |
COC1=CC=CC=C1O/C(=C/C(=O)O)/C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1OC(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Methoxyphenoxy)-2-butenedioic acid with structurally or functionally related compounds, highlighting key differences in molecular properties and applications.
*Estimated based on structural analogy.
Key Observations:
Solubility Trends: The methoxyphenoxy group in this compound likely reduces water solubility compared to fumaric acid due to increased lipophilicity . In contrast, ammonium fumarate exhibits high water solubility owing to its ionic nature . Ester derivatives (e.g., the propenyloxyethyl ester in ) are typically more soluble in organic solvents, aligning with their use in polymer chemistry .
Structural and Functional Differences: Fumaric Acid: Serves as a foundational compound for industrial applications (e.g., polyester resins) and food additives . Methoxyphenoxy Derivative: The aromatic ether substituent may enhance stability in organic matrices, making it suitable for niche applications like specialty coatings or drug intermediates . Benzilic Acid: Despite differing core structure (monocarboxylic acid vs. dicarboxylic acid), its aromatic substituents enable use in pharmaceuticals, illustrating how aromatic groups modulate bioactivity .
Biological Relevance: Fumaric acid participates in metabolic pathways (e.g., the citric acid cycle), as shown in bacterial metabolism studies . However, the methoxyphenoxy derivative’s biological role remains unstudied in the provided evidence.
Notes
Data Limitations: Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on structural analogs (e.g., esters, salts, and related aromatic acids) .
Stereochemical Considerations: The configuration (E/Z) of the double bond in 2-butenedioic acid derivatives significantly impacts reactivity and biological activity .
Synthetic Pathways: Synthesis of this compound may parallel methods for other 2-butenedioic acid esters, such as condensation reactions between acyl chlorides and phenolic groups .
Industrial Potential: The compound’s lipophilic aromatic structure suggests utility in polymer chemistry or as a bioactive intermediate, though further research is needed to confirm these applications.
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